molecular formula C14H17BrO2 B14496447 2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one CAS No. 63181-47-5

2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one

Cat. No.: B14496447
CAS No.: 63181-47-5
M. Wt: 297.19 g/mol
InChI Key: RYWSNXNFFVDDGY-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methylcyclopropyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one typically involves the bromination of a precursor compound. One common method involves the bromination of 3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and catalysts, along with optimized reaction conditions, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like ethanol or dimethyl sulfoxide.

    Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction Reactions: Formation of the corresponding alcohol.

    Oxidation Reactions: Formation of quinones or other oxidized products.

Scientific Research Applications

2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyphenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one can be compared with other similar compounds, such as:

    2-Bromo-3-(4-methoxyphenyl)propan-1-one: Lacks the methylcyclopropyl group, which may affect its reactivity and biological activity.

    3-(4-Methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one: Lacks the bromine atom, which may influence its chemical properties and applications.

    2-Bromo-3-phenyl-1-(1-methylcyclopropyl)propan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

63181-47-5

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

2-bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one

InChI

InChI=1S/C14H17BrO2/c1-14(7-8-14)13(16)12(15)9-10-3-5-11(17-2)6-4-10/h3-6,12H,7-9H2,1-2H3

InChI Key

RYWSNXNFFVDDGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)C(CC2=CC=C(C=C2)OC)Br

Origin of Product

United States

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